molecular formula C13H17ClN2 B13534945 1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride

1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride

Katalognummer: B13534945
Molekulargewicht: 236.74 g/mol
InChI-Schlüssel: AGBFIGMGFIMQEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride is a chemical compound with a complex structure that includes a benzyl group, a methyl group, and a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride typically involves the reaction of 1-benzyl-5-methyl-1H-pyrrole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Benzyl-1H-pyrrole-2-carboxylic acid
  • 1-Benzyl-5-methyl-1H-pyrrole-2-carboxaldehyde
  • 1-Benzyl-1H-pyrrole-2-methanol

Uniqueness

1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride is unique due to its specific combination of functional groups and structural features.

Eigenschaften

Molekularformel

C13H17ClN2

Molekulargewicht

236.74 g/mol

IUPAC-Name

(1-benzyl-5-methylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-11-7-8-13(9-14)15(11)10-12-5-3-2-4-6-12;/h2-8H,9-10,14H2,1H3;1H

InChI-Schlüssel

AGBFIGMGFIMQEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(N1CC2=CC=CC=C2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.